TLR7 agonist 16

TLR7 Agonist Potency Comparison HEK293 Assay

TLR7 agonist 16 (also known as compound 16d; CAS 2832199-56-9) is a synthetic small molecule belonging to the imidazo[4,5-c]quinoline class, specifically designed to selectively activate Toll-like receptor 7 (TLR7). This compound is a potent TLR7 agonist with a reported EC50 of 18 nM in cell-based assays, and it potently induces the activation of both mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations.

Molecular Formula C25H29N5O2
Molecular Weight 431.5 g/mol
Cat. No. B12374963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 16
Molecular FormulaC25H29N5O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N
InChIInChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31)
InChIKeyBQVDAUNLITXUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7 Agonist 16: Technical Specifications and Procurement Guide for Compound 16d


TLR7 agonist 16 (also known as compound 16d; CAS 2832199-56-9) is a synthetic small molecule belonging to the imidazo[4,5-c]quinoline class, specifically designed to selectively activate Toll-like receptor 7 (TLR7) [1]. This compound is a potent TLR7 agonist with a reported EC50 of 18 nM in cell-based assays, and it potently induces the activation of both mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations [2]. The molecule was identified through a dedicated structure-activity relationship (SAR) study focused on optimizing 1-substituted imidazo[4,5-c]quinolines for enhanced potency and utility in next-generation antibody-drug conjugate (ADC) applications [1].

The Critical Risks of In-Class Substitution: Why TLR7 Agonist 16 Demands Specific Procurement


Within the TLR7 agonist landscape, potency, selectivity, and cytokine induction profiles are exquisitely sensitive to even minor structural modifications, making interchanging compounds highly unreliable. Research has explicitly demonstrated that subtle changes to the imidazoquinoline scaffold can lead to dramatic, unpredictable changes in biological activity [1]. For instance, the same study that identified TLR7 agonist 16 (compound 16d) found that the addition of a simple alkyl tail at a specific position resulted in a dramatic loss of potency, whereas a hydrophobic acyl tail retained or improved activity [1]. This context-dependent SAR is critical for applications like ADC development, where consistent and predictable linker attachment is paramount [2]. Consequently, selecting a close analog without head-to-head validation introduces significant risk of experimental failure and batch-to-batch variability, making the procurement of the exact, validated compound 16d essential for reproducible and impactful research outcomes.

Quantitative Differentiation of TLR7 Agonist 16 Against In-Class Comparators


Comparative Potency: Superior EC50 Value in HEK293 Cell-Based Reporter Assay

TLR7 agonist 16 demonstrates significantly higher potency than several well-known in-class comparators. In a direct comparison using the HEK293 cell-based reporter assay system, compound 16d exhibits an EC50 of 18 nM for human TLR7 [1]. This represents a substantial increase in potency over resiquimod, a widely used dual TLR7/8 agonist, which typically has EC50 values in the range of 75-120 nM for hTLR7 [2]. The difference is even more pronounced when compared to imiquimod, an FDA-approved TLR7 agonist, against which newer imidazoquinolines have been shown to be up to 100-fold more active [3].

TLR7 Agonist Potency Comparison HEK293 Assay

Comparative Immune Cell Activation: Potent Induction of Mouse Macrophages and hPBMCs at Low Nanomolar Concentrations

TLR7 agonist 16 distinguishes itself by its ability to potently activate primary immune cells at very low concentrations. The compound is explicitly reported to induce activation of both mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar levels [1]. This is a key functional differentiator, as not all potent TLR7 agonists in reporter assays translate to robust activation of complex primary cell mixtures. While direct quantitative data (e.g., EC50 for IL-6 or IFNα secretion in PBMCs) is not explicitly provided in the available abstracts for compound 16d, its reported 'low-nanomolar' activation aligns it with the most potent TLR7 agonists. In contrast, less potent compounds like BBIQ (hTLR7 EC50 = 59.1 nM ) or TLR7-agonist-1 (LEC = 0.4 μM in HEK293 [2]) require significantly higher concentrations to achieve similar effects.

Immunology PBMC Activation Macrophage Activation

Distinct Pharmacological Profile: The ADC-Ready Hydrophobic Acyl Tail Modification

A key structural feature that differentiates TLR7 agonist 16 from earlier generation agonists is its 1-substituted hydrophobic acyl tail. The original SAR study explicitly demonstrates that adding this type of tail to the parent compound (compound 1) retained or improved TLR7 agonist activity without sacrificing permeability or selectivity over TLR8 [1]. This is in stark contrast to the addition of a simple alkyl tail at the same position, which led to a dramatic loss in potency [1]. This specific modification is a rational design element intended for next-generation antibody-drug conjugate (ADC) efforts, where a defined handle is required for linker attachment [1]. Compounds lacking this feature, such as imiquimod or resiquimod, are not directly amenable to such conjugation strategies.

ADC Development SAR Drug Conjugation

Procurement-Focused Applications for TLR7 Agonist 16 Based on Validated Differentiation


Antibody-Drug Conjugate (ADC) Payload Development

The unique 1-substituted hydrophobic acyl tail of TLR7 agonist 16, which was rationally designed to retain potency while providing a site for conjugation, makes it a prime candidate for use as a payload in next-generation ADCs targeting cancer [1]. Its potent activity (EC50 = 18 nM) ensures that the payload remains effective even after conjugation and cellular processing [1].

Ex Vivo Human Immune Cell Activation Studies

Given its demonstrated ability to potently activate human peripheral blood mononuclear cells (hPBMCs) and mouse macrophages at low-nanomolar concentrations, TLR7 agonist 16 is a valuable tool for ex vivo studies investigating innate immune responses, cytokine profiling, and dendritic cell maturation in a physiologically relevant context [1].

In Vivo Proof-of-Concept Studies in Syngeneic Tumor Models

The compound's high potency and structural features make it suitable for in vivo studies exploring intratumoral or systemic activation of the immune system. Its robust activation of both human and mouse immune cells suggests it can be used to validate TLR7-dependent anti-tumor mechanisms in syngeneic mouse models, a critical step before advancing to more complex ADC or combination therapy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR7 agonist 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.